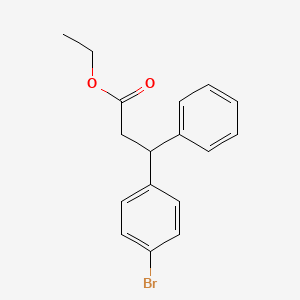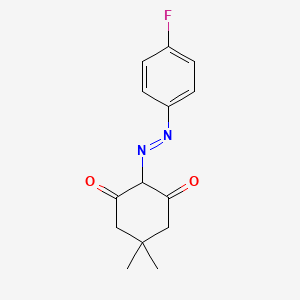
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a diazenyl group attached to a fluorophenyl group and a dimethylcyclohexane-1,3-dione group. The presence of the diazenyl group suggests that it might be a type of azo compound, which are often used as dyes .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, hydrogen bonding can occur between the imidazole rings of neighboring molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, azo compounds can undergo reactions like reduction, oxidation, or coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
Rofecoxib works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione reduces inflammation and pain without affecting the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Rofecoxib has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. However, this compound has been associated with an increased risk of cardiovascular events such as heart attack and stroke.
Advantages and Limitations for Lab Experiments
Rofecoxib has been widely used in laboratory experiments to study its anti-inflammatory and analgesic effects. Its specificity for COX-2 makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, its potential cardiovascular risks should be taken into consideration when using it in laboratory experiments.
Future Directions
Future research on 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione could focus on developing safer COX-2 inhibitors with reduced cardiovascular risks. It could also explore the potential use of this compound in the treatment of cancer and other conditions. Additionally, further studies could investigate the mechanisms underlying this compound's anti-inflammatory and analgesic effects to better understand its potential therapeutic applications.
In conclusion, this compound is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic effects. Its specificity for COX-2 makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, its potential cardiovascular risks should be taken into consideration when using it in laboratory experiments. Future research could focus on developing safer COX-2 inhibitors and exploring the potential use of this compound in the treatment of cancer and other conditions.
Synthesis Methods
The synthesis of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione involves the reaction of 4-fluoroaniline with 2,6-dimethylphenol to form 2-(4-fluorophenyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone. This compound is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 1,3-cyclohexanedione to form this compound.
Scientific Research Applications
Rofecoxib has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Rofecoxib has also been studied for its potential use in the treatment of cancer.
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGQLJDGXFBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

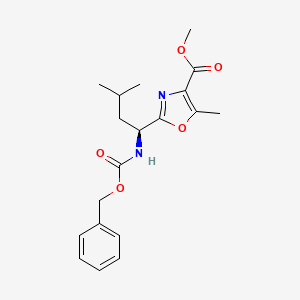
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2787267.png)
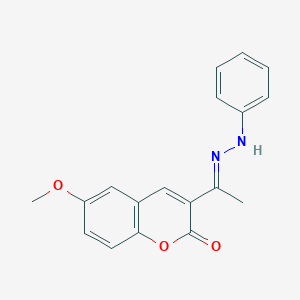


![6-Cyclopropyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787273.png)
![N'-(3-Methylsulfanylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2787275.png)
![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2787280.png)
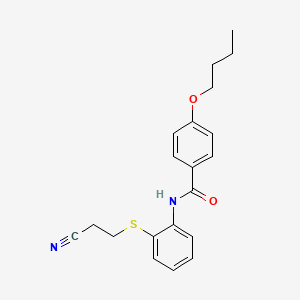
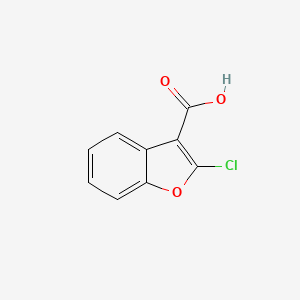
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)
